molecular formula C17H20O3Si B12553445 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- CAS No. 184582-81-8

2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)-

Cat. No.: B12553445
CAS No.: 184582-81-8
M. Wt: 300.42 g/mol
InChI Key: JFKYDPORGNQLJQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring, an ethoxy group, a phenyl group, and a trimethylsilyl group

Preparation Methods

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Addition of the Ethoxy Group: This can be done through an etherification reaction.

    Attachment of the Trimethylsilyl Group: This is usually achieved through a silylation reaction using a reagent like trimethylsilyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The ethoxy, phenyl, and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- include:

Properties

CAS No.

184582-81-8

Molecular Formula

C17H20O3Si

Molecular Weight

300.42 g/mol

IUPAC Name

5-ethoxy-2-phenyl-3-trimethylsilylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H20O3Si/c1-5-20-14-11-13(18)15(12-9-7-6-8-10-12)17(16(14)19)21(2,3)4/h6-11H,5H2,1-4H3

InChI Key

JFKYDPORGNQLJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(=C(C1=O)[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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